N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide is a chemical compound that has been studied for its pharmacological activities . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of precursors under Hantzsch thiazole synthesis conditions . For instance, 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine was synthesized from corresponding 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve nucleophilic substitution reactions . The thiazole chemistry has flourished, bringing with it the advent of many drugs derived from it .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not provided in the retrieved papers.Scientific Research Applications
Environmental Protection and Water Treatment
- Adsorptive Elimination of Acetaminophen from Water : This study elaborates on the progress of acetaminophen adsorption from water, highlighting ZnAl/biochar's high potential for removing pollutants like acetaminophen. The review underscores the importance of further research in adsorbent regeneration and mechanistic investigations for environmental protection (Igwegbe et al., 2021).
Metabolism and Pharmacokinetics
- Paracetamol Metabolism and Genetic Differences : This article reviews the metabolism of paracetamol and its link to genetic differences, which may affect susceptibility to toxicity and efficacy in therapeutics. The metabolism pathways include glucuronidation, sulfation, and the production of a toxic metabolite, highlighting the complexity of drug metabolism and the potential for personalized medicine approaches (Zhao & Pickering, 2011).
Synthetic Methods and Chemical Properties
- Synthesis of Fluorinated Biphenyls : A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, is reported. This synthesis highlights the challenges and solutions in creating complex fluorinated molecules, which are relevant for designing compounds with specific pharmacological properties (Qiu et al., 2009).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects . These activities suggest that the compound may interact with multiple targets, depending on the specific disease condition.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The presence of the fluorophenyl and phenylsulfanyl groups in the compound may also influence its interaction with its targets, potentially enhancing its binding affinity and efficacy.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may affect multiple pathways, leading to various downstream effects .
Result of Action
The diverse biological activities of thiazole derivatives suggest that the compound may induce a variety of effects at the molecular and cellular levels .
Future Directions
The future directions for research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide and similar compounds could involve further exploration of their pharmacological activities, particularly their antimicrobial and anticancer properties . Molecular docking studies could be carried out to study the binding mode of active compounds with receptors, which could potentially be used as lead compounds for rational drug designing .
properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS2/c18-13-8-6-12(7-9-13)15-10-23-17(19-15)20-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONWNNFJWAMUPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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